Cas no 10519-07-0 ((4-methylphenyl) 3-phenylprop-2-enoate)
10519-07-0 structure
Product Name:(4-methylphenyl) 3-phenylprop-2-enoate
CAS-nummer:10519-07-0
MF:C16H14O2
MW:238.281164646149
CID:1151349
PubChem ID:582976
Update Time:2025-04-20
(4-methylphenyl) 3-phenylprop-2-enoate Chemische en fysische eigenschappen
Naam en identificatie
-
- (4-methylphenyl) 3-phenylprop-2-enoate
- 4-methylphenyl cinnamate
- Zimtsaeure-(4-methylphenyl)ester
- AC1LBHTJ
- cinnamic acid p-tolyl ester
- Zimtsaeure-p-kresylester
- CTK0G5715
- 2-Propenoic acid, 3-phenyl-, 4-methylphenyl ester
- p-cresyl cinnamate
- p-tolyl cinnamate
- Zimtsaeure-p-tolylester
- AG-J-72705
- 3-Phenylpropenoic acid 4-methylphenyl ester
- 10519-07-0
- DTXSID70342560
-
- Inchi: 1S/C16H14O2/c1-13-7-10-15(11-8-13)18-16(17)12-9-14-5-3-2-4-6-14/h2-12H,1H3
- InChI-sleutel: IANCOMABALMZHX-UHFFFAOYSA-N
- LACHT: O(C(C=CC1C=CC=CC=1)=O)C1C=CC(C)=CC=1
Berekende eigenschappen
- Exacte massa: 238.099379685g/mol
- Monoisotopische massa: 238.099379685g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 18
- Aantal draaibare bindingen: 4
- Complexiteit: 282
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 1
- XLogP3: 4.1
- Topologisch pooloppervlak: 26.3Ų
(4-methylphenyl) 3-phenylprop-2-enoate Gerelateerde literatuur
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
-
Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
-
Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
-
Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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